
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a multistep process.
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone has potential applications in various scientific research fields. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as an antitumor agent and has shown cytotoxic effects on cancer cells. Additionally, it has been studied for its potential as an antidepressant and has shown antidepressant-like effects in animal models.
作用機序
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. It may also exert its antitumor effects by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. The exact mechanism of action for its antidepressant-like effects is not clear, but it may involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to increase the levels of neurotransmitters in the brain, leading to its potential as an antidepressant.
実験室実験の利点と制限
One advantage of using 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone in lab experiments is its potential as a multifunctional compound. It has shown promising results in various scientific research fields, making it a versatile compound for researchers. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its mode of action and potential applications.
将来の方向性
There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone. One direction is the further investigation of its potential as an anti-inflammatory agent. Studies could focus on its effects on different types of inflammation and its potential as a treatment for inflammatory diseases. Another direction is the investigation of its potential as an antitumor agent. Studies could focus on its effects on different types of cancer cells and its potential as a treatment for cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential as an antidepressant.
合成法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone involves a multistep process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-amino-4-methoxy-6-methylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 6-methoxypyridin-3-yl-methanone. In the final step, 6-methoxypyridin-3-yl-methanone is reacted with cyclohexanone in the presence of ammonium acetate to obtain this compound.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-8-13(11-17-15)16(19)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDHBCJCMBMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
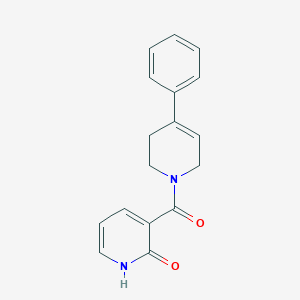
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)

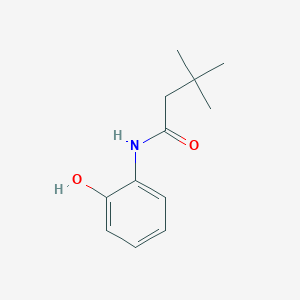
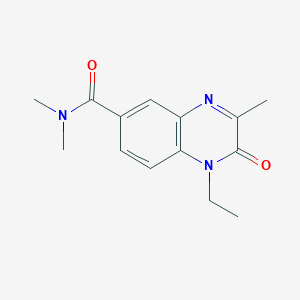
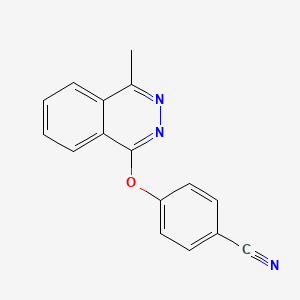
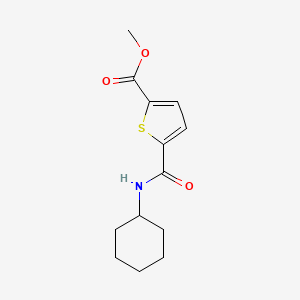
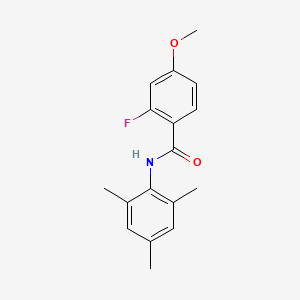

![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)